The Advent of a "Druggable" KRAS: A Technical Guide to the Discovery and Synthesis of Sotorasib (AMG 510)
The Advent of a "Druggable" KRAS: A Technical Guide to the Discovery and Synthesis of Sotorasib (AMG 510)
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy, its high-affinity GTP binding pocket and lack of deep allosteric sites presenting a formidable challenge to small molecule intervention. This paradigm shifted with the discovery of a new class of covalent inhibitors that specifically target a cysteine residue present in the KRAS G12C mutant. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of Sotorasib (AMG 510), a first-in-class, FDA-approved KRAS G12C inhibitor.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the methodologies and data that underpinned the development of this groundbreaking therapeutic agent.
Discovery of Sotorasib: A Structure-Guided Approach
The discovery of Sotorasib was the culmination of a structure-guided drug design effort aimed at exploiting the unique chemical reactivity of the cysteine residue at position 12 of the mutant KRAS protein. The initial strategy involved screening a library of covalent fragments to identify compounds that could irreversibly bind to KRAS G12C.
Initial Screening and Lead Identification
A key breakthrough in targeting KRAS G12C was the identification of a cryptic pocket, termed the Switch-II pocket, which is present in the GDP-bound (inactive) state of the protein. Early screening efforts identified a series of compounds that could bind to this pocket and covalently modify the C12 residue. These initial hits, while demonstrating target engagement, required significant optimization to improve their potency, selectivity, and pharmacokinetic properties.
Lead Optimization
Through iterative cycles of medicinal chemistry and structure-based design, guided by X-ray crystallography, the initial leads were optimized. This process focused on enhancing interactions with the Switch-II pocket to improve binding affinity and cellular potency. The optimization process ultimately led to the identification of Sotorasib (AMG 510), a molecule with a favorable preclinical profile.
Synthesis of Sotorasib
The chemical synthesis of Sotorasib is a multi-step process that has been optimized for scalability and efficiency. The following outlines a scalable synthetic route.
Scalable Synthesis Route
The commercial synthesis of Sotorasib involves several key transformations, including a Suzuki coupling to form the biaryl core, a nucleophilic aromatic substitution, and the introduction of the reactive acrylamide "warhead".[1]
Step 1: Formation of the Pyrimidinone Core The synthesis begins with the amidation of a nicotinic acid derivative to form a nicotinamide intermediate. This is followed by a reaction with oxalyl chloride and an aminopyridine to yield a urea intermediate, which then undergoes a base-mediated cyclization to form the pyrimidinone dione core.[1][2]
Step 2: Chiral Resolution The pyrimidinone dione exists as a mixture of atropisomers, of which only one is pharmacologically active. A classical resolution using (+)-2,3-dibenzoyl-D-tartaric acid is employed to isolate the desired atropisomer.[1]
Step 3: Suzuki Coupling and Piperazine Addition The resolved dione is then chlorinated with phosphorus oxychloride, followed by a nucleophilic aromatic substitution with a Boc-protected piperazine derivative. The resulting intermediate undergoes a Suzuki coupling with a boroxine reagent to form the biaryl linkage.[2][3]
Step 4: Final Assembly Finally, the Boc protecting group is removed under acidic conditions, and the reactive acrylamide moiety is introduced by reacting the resulting amine with acryloyl chloride to yield Sotorasib.[2][4]
Mechanism of Action
Sotorasib is a covalent, irreversible inhibitor of KRAS G12C. It selectively binds to the mutant cysteine residue in the Switch-II pocket, locking the KRAS protein in an inactive, GDP-bound conformation.[5] This prevents the interaction of KRAS with its downstream effectors, thereby inhibiting the activation of the MAPK and other signaling pathways that drive tumor cell proliferation and survival.
References
- 1. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 5. medchemexpress.com [medchemexpress.com]
